2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide
Overview
Description
The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide” appears to contain an aminomethyl group, a 1,2,3-triazole ring, and a cyclohexyl group . The aminomethyl group is a monovalent functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The aminomethyl group would be attached to the 4-position of the 1,2,3-triazole ring, and the N-cyclohexylacetamide group would be attached to the 2-position of the triazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the aminomethyl group could participate in reactions involving the amino group . The triazole ring is a heterocycle that can participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the aminomethyl group could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- The chemical structure and synthesis methods of triazole derivatives, including those similar to the specified compound, have been extensively studied. For example, the synthesis of various triazole derivatives has been explored through reactions involving amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, leading to compounds with potential for further chemical modification and evaluation in different biological activities (Panchal & Patel, 2011).
Antimicrobial Activities
- Some triazole derivatives have been synthesized and investigated for their antimicrobial activities. A study synthesized new triazole derivatives and tested their effectiveness against various Candida species and pathogenic bacteria, finding certain derivatives to exhibit potent antimicrobial properties (Altıntop et al., 2011).
Anti-exudative and Anti-inflammatory Activities
- Research into pyrolin derivatives of triazole compounds, including 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, has shown anti-exudative properties in animal models. This suggests potential therapeutic applications in conditions requiring anti-inflammatory agents (Chalenko et al., 2019).
Antitumor Activities
- The synthesis of triazole compounds has also been linked to potential antitumor activities. For instance, derivatives of 1,2,4-triazole have been synthesized and evaluated for their antitumor activity, indicating the possibility of developing new anticancer agents based on triazole chemistry (Kaldrikyan et al., 2013).
Novel Synthesis Methods
- Innovative methods for synthesizing triazole derivatives, including those using green chemistry approaches and click chemistry, have been developed to improve the efficiency and environmental friendliness of chemical synthesis processes (Pandya & Joshi, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-cyclohexylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c12-6-10-7-16(15-14-10)8-11(17)13-9-4-2-1-3-5-9/h7,9H,1-6,8,12H2,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMDSZNDUDXFGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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